molecular formula C15H19N5OS B12184889 N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12184889
M. Wt: 317.4 g/mol
InChI Key: XRIPJMNPTJWULK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a tetrazole ring, a cyclopentyl group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group.

    Attachment of the Cyclopentyl Group: This step often involves a substitution reaction where a cyclopentyl halide reacts with the intermediate compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring and benzothiophene core are believed to play a crucial role in its binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
  • N-cyclopentyl-2-(2-thienyl)acetamide
  • N-Cyclopentyl-2-methoxy-5-({2-[4-(1H-tetrazol-1-yl)benzoyl]hydrazino}carbonyl)benzenesulfonamide

Uniqueness

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the tetrazole ring and benzothiophene core distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

N-cyclopentyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H19N5OS/c21-14(17-10-5-1-2-6-10)13-11-7-3-4-8-12(11)22-15(13)20-9-16-18-19-20/h9-10H,1-8H2,(H,17,21)

InChI Key

XRIPJMNPTJWULK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4

Origin of Product

United States

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